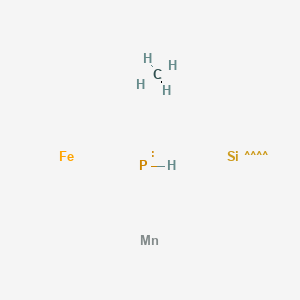
Silicomanganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese alloy, base, Mn 65-68, Fe 10-23, Si 12-21, C 0.5-3, P 0-0.2 (ASTM A483) is a specialized alloy primarily composed of manganese, iron, silicon, carbon, and phosphorus. This alloy is known for its high strength, durability, and resistance to wear and corrosion. It is widely used in various industrial applications, including the production of steel and other metal products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of manganese alloy involves the reduction of manganese oxides using carbon or silicon in a high-temperature furnace. The reaction typically occurs at temperatures ranging from 1200°C to 1600°C. The primary reaction can be represented as follows:
MnO2+C→Mn+CO2
In industrial settings, the reduction process is carried out in electric arc furnaces or blast furnaces. The raw materials, including manganese ore, coke, and fluxes, are charged into the furnace, where they undergo smelting to produce the alloy.
Industrial Production Methods
The industrial production of manganese alloy involves several steps:
Ore Preparation: Manganese ore is crushed and screened to obtain the desired particle size.
Smelting: The prepared ore is mixed with coke and fluxes and fed into an electric arc furnace or blast furnace. The high temperature in the furnace facilitates the reduction of manganese oxides to produce the alloy.
Refining: The molten alloy is tapped from the furnace and subjected to refining processes to remove impurities and achieve the desired composition.
Casting: The refined alloy is cast into ingots or other shapes for further processing and use.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Manganese in the alloy can be oxidized to form manganese oxides.
Mn+O2→MnO2
-
Reduction: : Manganese oxides can be reduced back to manganese using carbon or silicon.
-
Substitution: : Manganese can substitute for other metals in various compounds, forming new alloys or compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving manganese alloy include oxygen, carbon, and silicon. The reactions typically occur at high temperatures, often exceeding 1000°C, to facilitate the reduction and oxidation processes.
Major Products Formed
The major products formed from the reactions involving manganese alloy include manganese oxides, carbon dioxide, and various manganese-containing compounds and alloys.
Applications De Recherche Scientifique
Manganese alloy has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Studied for its potential role in biological systems and its effects on living organisms.
Medicine: Investigated for its potential use in medical devices and treatments.
Industry: Widely used in the production of steel, aluminum, and other metal products due to its ability to improve strength, durability, and resistance to wear and corrosion.
Mécanisme D'action
The mechanism by which manganese alloy exerts its effects involves the interaction of manganese with other elements and compounds. Manganese acts as a catalyst in various chemical reactions, facilitating the formation and transformation of compounds. In biological systems, manganese is essential for the proper functioning of enzymes and other proteins, playing a crucial role in metabolic processes.
Comparaison Avec Des Composés Similaires
Manganese alloy can be compared with other similar compounds, such as:
Ferromanganese: An alloy of iron and manganese, used in steel production.
Silicomanganese: An alloy of silicon, manganese, and iron, used as a deoxidizer and alloying agent in steel production.
Manganese Steel: A high-strength steel alloy containing manganese, known for its high impact resistance and durability.
Compared to these similar compounds, manganese alloy (ASTM A483) is unique due to its specific composition and properties, making it suitable for specialized industrial applications.
Propriétés
Numéro CAS |
12743-28-1 |
|---|---|
Formule moléculaire |
CH7FeMnPSi |
Poids moléculaire |
188.909 |
Nom IUPAC |
iron;manganese;methane;phosphane;silicon |
InChI |
InChI=1S/CH4.Fe.Mn.H3P.Si/h1H4;;;1H3; |
Clé InChI |
VIVHEMVDHMDMOC-UHFFFAOYSA-N |
SMILES |
C.[Si].P.[Mn].[Fe] |
Synonymes |
Manganese alloy, base, Mn 65-68,Fe 10-23,Si 12-21,C 0.5-3,P 0-0.2 (ASTM A483) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















